molecular formula C4H4ClN3 B018116 4-Amino-6-chloropyrimidine CAS No. 5305-59-9

4-Amino-6-chloropyrimidine

Cat. No. B018116
CAS RN: 5305-59-9
M. Wt: 129.55 g/mol
InChI Key: DUKKRSPKJMHASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloropyrimidine is a chemical compound that is a part of the pyrimidine family. Pyrimidines are important in biology and medicine, and the aminopyrimidine fragment can be identified in three of the four bases in DNA (Al-Omary et al., 2017).

Synthesis Analysis

4-Amino-6-chloropyrimidine and its derivatives can be synthesized using various methods. Traditional heating or microwave assistance has been used in the synthesis of similar compounds (Németh et al., 2010). Also, the condensation of 4-amino-2,6-dichloropyrimidine with various substances followed by cyclization has been a method for creating potent pyrimido[4,5-d]pyrimidine derivatives (Sharma et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloropyrimidine variants shows significant polarized molecular-electronic structures (Cobo et al., 2008). The molecules of these compounds can be planar or exhibit significant puckering from planarity, often showing boat, twist-boat, or screw-boat conformations.

Chemical Reactions and Properties

4-Amino-6-chloropyrimidine derivatives participate in various chemical reactions, including hydrogen-bonded aggregation in different dimensions, illustrating their potential for forming complex molecular structures (Trilleras et al., 2009). They are also involved in aminolysis reactions and can form different hydrogen-bonded structures depending on the substituents and reaction conditions.

Physical Properties Analysis

The physical properties of 4-Amino-6-chloropyrimidine and its derivatives are influenced by their molecular structures. The polarized nature of these molecules affects their reactivity and interaction with other substances. For example, the crystallization of certain derivatives can yield multiple forms, showcasing a range of physical properties based on molecular arrangement (Bouscary-Desforges et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Amino-6-chloropyrimidine derivatives are characterized by their reactivity in various chemical reactions. These compounds exhibit a range of reactions, including hydrogen bonding, aminolysis, and formation of different molecular structures, indicating a versatile chemical behavior (Rankin et al., 2001). Their polarized molecular-electronic structure plays a significant role in their chemical reactivity.

Scientific Research Applications

  • Molecular Structure Studies : Vibrational spectroscopy has been used to study the molecular structure of related compounds, identifying stable tautomers in 4-Amino-2-chloropyrimidine-5-carbonitrile, a compound closely related to 4-Amino-6-chloropyrimidine (Abuelela et al., 2016).

  • Chemoselective Coupling : A study demonstrated a chemoselective aniline-chloropyrimidine coupling in a competing electrophilic environment, leading to the synthesis of 4,6-diaminopyrimidine-5-carbaldehyde (Choudhury et al., 2008).

  • Pharmaceutical Targeting : Research has shown that targeting hydrogen bonding processes in pyrimidines can potentially improve drug action in biology and medicine (Rajam et al., 2017).

  • Synthesis of Novel Compounds : A method for synthesizing 2-(9-adeninyl)alkanediols was developed using 4-amino-5-nitro-6-chloropyrimidine, showcasing its utility in creating new compounds (Lidak et al., 1973).

  • Electrochemical Synthesis : Electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides has been used to prepare novel 4-amino-6-arylpyrimidines (Sengmany et al., 2011).

  • Catalysis in Aminolysis : The aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine highlights the importance of a well-chosen proton acceptor and catalytic possibilities associated with multiple hydrogen bonds (Rankin et al., 2001).

  • Ring Cleavage Studies : Research has shown that dilute sodium hydroxide can cleave 4-(Substituted amino)-6-chloropyrimidines, yielding tetrasubstituted olefins (Clark et al., 1976).

  • Structural Analysis : X-ray methods have been used to determine the structures of pyrimidines, revealing planar six-membered rings with significant double-bond character (Clews & Cochran, 1948).

Safety And Hazards

4-Amino-6-chloropyrimidine may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 4-Amino-6-chloropyrimidine are not mentioned in the retrieved papers, it is suggested that detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKKRSPKJMHASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285521
Record name 4-Amino-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloropyrimidine

CAS RN

5305-59-9
Record name 5305-59-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-6-chloropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-chloropyrimidine
Reactant of Route 2
4-Amino-6-chloropyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-6-chloropyrimidine
Reactant of Route 4
4-Amino-6-chloropyrimidine
Reactant of Route 5
4-Amino-6-chloropyrimidine
Reactant of Route 6
Reactant of Route 6
4-Amino-6-chloropyrimidine

Citations

For This Compound
117
Citations
M Israel, HK Protopapa, HN Schlein… - Journal of Medicinal …, 1964 - ACS Publications
… prepart'd according to the procedures outlined in the Experimental section: 4-amino-6-chloropyrimidine and 4-amino-!)mercaptopyrimidine (Francis Earle Co.. Peekskill, NY), and 4-…
Number of citations: 9 pubs.acs.org
AN Zinchenko, LV Muzychka, II Biletskii… - Chemistry of Heterocyclic …, 2017 - Springer
… Performing the reaction with 4-amino-6-chloropyrimidine-5-carbaldehyde led to 7-amino-4-chloropyrido[2,3-d]pyrimidine, a promising intermediate for the synthesis of pyrido[2,3-d]…
Number of citations: 10 link.springer.com
HE Duran - Biotechnology and Applied Biochemistry, 2023 - Wiley Online Library
… In comparison, the 4-amino-6-chloropyrimidine (3) displayed the least activity, with a K I value of 3.418 ± 0.432 μM. In this respect, it was found that the inhibitory strength order of the …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
CW Whitehead, JJ Traverso - Journal of the American Chemical …, 1958 - ACS Publications
… d-alanine with 4-amino-6-chloropyrimidine in aqueous solution. … Ten grams (0.068 mole) of 4-amino-6-chloropyrimidine was … the free arylamine and 4-amino-6-chloropyrimidine, but this …
Number of citations: 38 pubs.acs.org
DE O'Brien, CC Cheng, W Pfleiderer - Journal of Medicinal …, 1966 - ACS Publications
Nitration of 2, 4-diammo-6-chloropyrimidine has been studied under a variety of reaction conditions. It was found that when equal volumes of concentrated H2SO4 and fuming HNOs …
Number of citations: 31 pubs.acs.org
VA Zasosov, NM Kolgina… - Pharmaceutical Chemistry …, 1974 - Springer
In the main, well-known methods were used for the synthesis of the intermediates (XIt, XIII, III, XIV, and XV), but each stage of the preparation of a particular substance was carefully …
Number of citations: 1 link.springer.com
J Xiang, C Geng, L Yi, Q Dang, X Bai - Molecular diversity, 2011 - Springer
A practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and …
Number of citations: 13 link.springer.com
A Maggiolo, AP Phillips… - Journal of the American …, 1951 - ACS Publications
… (0.05 mole) of2-methyl-4-amino-6-chloropyrimidine was refluxed at 160 for 2 hours. The cooled contents were triturated with 100 ml. of water to give a gray-white crystalline residue, …
Number of citations: 35 pubs.acs.org
Y Nitta, K Okui, K Ito - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… (XI)*** and 2-alkoxy-4-aminopyrimidine (XII)".*? respectively, which were found to be identical with the corresponding compounds obtained by treatment of 4-amino-6-chloropyrimidine (…
Number of citations: 11 www.jstage.jst.go.jp
S Sengmany, EL Gall, E Léonel - Molecules, 2011 - mdpi.com
… NiBr 2 bpy (0.5 mmol, 187 mg), the 4-amino-6-chloropyrimidine 1 (4 mmol), and the substituted … The solution was electrolyzed at 0.2 A until the starting 4-amino-6-chloropyrimidine was …
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.